Cas no 164534-27-4 (Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner salt)(9CI))

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner salt)(9CI) structure
164534-27-4 structure
Nome del prodotto:Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner salt)(9CI)
Numero CAS:164534-27-4
MF:C30H26N4O4S2
MW:570.681844234467
CID:110450
PubChem ID:45356801

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner salt)(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner salt)(9CI)
    • 1,3-BIS(2-MORPHOLINO-4-PHENYL-1,3-THIAZOL-5-YL)-2-OXO-CYCLOBUTENYLIUM-4- OLATE
    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner s...
    • 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate
    • (4E)-4-(2-morpholin-4-ium-4-ylidene-4-phenyl-1,3-thiazol-5-ylidene)-2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate
    • 164534-27-4
    • Inchi: InChI=1S/C30H26N4O4S2/c35-25-21(27-23(19-7-3-1-4-8-19)31-29(39-27)33-11-15-37-16-12-33)26(36)22(25)28-24(20-9-5-2-6-10-20)32-30(40-28)34-13-17-38-18-14-34/h1-10H,11-18H2
    • Chiave InChI: ZBRIVTREYXMTQD-UHFFFAOYSA-N
    • Sorrisi: O1CCN(C2=NC(C3=CC=CC=C3)=C(C3C(=O)[C+](C4SC(N5CCOCC5)=NC=4C4=CC=CC=C4)C=3[O-])S2)CC1

Proprietà calcolate

  • Massa esatta: 570.13978
  • Massa monoisotopica: 570.14
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 4
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 144A^2
  • XLogP3: 4.4

Proprietà sperimentali

  • PSA: 90.85
  • LogP: 3.71930

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]-, bis(inner salt)(9CI) Letteratura correlata

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.